Ezetimibe-glucuronide
Overview
Description
Synthesis Analysis
Ezetimibe is extensively metabolized in the liver and intestine to form ezetimibe-glucuronide through the action of UDP-glucuronosyltransferase enzymes, particularly UGT1A1, UGT1A3, and UGT2B15. The formation of this glucuronide is a critical step in the pharmacokinetic profile of ezetimibe, facilitating its excretion and recycling within the body (Ghosal et al., 2004).
Molecular Structure Analysis
Ezetimibe-glucuronide's molecular structure, featuring a glucuronic acid moiety linked to the parent compound, is essential for its biological activity. This modification significantly impacts the compound's solubility and facilitates its transport and excretion via the bile and urine. The precise molecular interactions between ezetimibe-glucuronide and its target, the Niemann-Pick C1-Like 1 (NPC1L1) protein, are crucial for inhibiting cholesterol absorption (Garcia-Calvo et al., 2005).
Chemical Reactions and Properties
Ezetimibe-glucuronide's formation through glucuronidation and its subsequent interaction with the NPC1L1 receptor are key chemical reactions underpinning its mechanism of action. This metabolite binds specifically to NPC1L1, inhibiting cholesterol uptake. Its chemical properties, including stability and solubility, are optimized for effective interaction with this receptor and efficient excretion from the body.
Physical Properties Analysis
The physical properties of ezetimibe-glucuronide, such as its solubility in water and organic solvents, are tailored for its role as a metabolite involved in the enterohepatic circulation. These properties ensure that after exerting its therapeutic effect in the intestine, ezetimibe-glucuronide can be efficiently transported back to the liver for excretion or recycling (Kosoglou et al., 2005).
Chemical Properties Analysis
Ezetimibe-glucuronide's chemical properties, including its reactivity and interactions with various enzymes and transporters, play a significant role in its pharmacokinetic and pharmacodynamic profiles. Its ability to undergo enterohepatic recirculation contributes to the drug's prolonged effect and necessitates careful consideration in patients with liver dysfunction, as it may affect the drug's disposition and efficacy (Patrick et al., 2002).
Scientific Research Applications
Pharmacokinetic Modeling
Ezetimibe (EZE), an antihyperlipidemic drug, and its active glucuronide metabolite (EZEG) exhibit complex pharmacokinetics including enterohepatic kinetics. A study developed a joint population pharmacokinetic model to characterize their kinetic processes and enterohepatic recirculation simultaneously (Soulele & Karalis, 2019).
Synthesis and Drug Metabolism Studies
Ezetimibe labeled with deuterium was synthesized to facilitate drug metabolism studies, providing insights into the metabolism and excretion of ezetimibe and its glucuronide conjugate (Tian, Li, & He, 2021).
Role in GLP-1 Secretion
Ezetimibe stimulates glucagon-like peptide 1 (GLP-1) secretion in the intestine, a process crucial for glycemic control. This effect is mediated via the MEK/ERK signaling pathway rather than dipeptidyl peptidase-4 inhibition (Chang et al., 2015).
Cholesterol Absorption Inhibition
Ezetimibe and its glucuronyl metabolite inhibit cholesterol absorption in the intestine. This inhibition is achieved by targeting a putative cholesterol transporter in enterocytes (Darkes, Poole, & Goa, 2020).
Altered Drug Disposition in Hepatic Impairment
Hepatic impairment significantly alters the disposition of Ezetimibe and its active metabolites, influencing their pharmacokinetics. Changes in efflux transporter activity partly explain these alterations (Xie et al., 2022).
Quantitative Analysis in Human Plasma
A liquid chromatography-tandem mass spectrometry method was developed for quantifying ezetimibe and its major glucuronide in human plasma. This method aids in understanding the drug's pharmacokinetics and bioavailability (Guo et al., 2015).
Differential Targeting by Ezetimibe and Glucuronidated Ezetimibe
Ezetimibe and its glucuronidated form target different proteins for cholesterol absorption inhibition and cholesterol processing, revealing complex mechanisms in cellular cholesterol handling (Orso et al., 2019).
Glucotoxicity Protection in Pancreatic Beta Cells
Ezetimibe protects pancreatic beta cells from glucotoxicity by inhibiting CD36, a fatty acid transporter. This highlights its potential role in mitigating high glucose-induced beta cell dysfunction (Yoon et al., 2016).
Inhibitory Effects on Platelet Activation
Ezetimibe demonstrates significant inhibitory effects on platelet activation and uPAR expression on endothelial cells. This may be a pathway through which ezetimibe contributes to cardiovascular disease therapy (Becher et al., 2017).
Impact on Gluconeogenesis and Oxygen Consumption
Chronic treatment with ezetimibe and simvastatin impacts gluconeogenesis in rat liver, indicating potential effects on metabolic pathways and energy transduction (Bracht et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-ADEYADIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432454 | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ezetimibe-glucuronide | |
CAS RN |
190448-57-8 | |
Record name | Ezetimibe glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezetimibe glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZETIMIBE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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